N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide
Description
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional arrangement of atoms in crystalline compounds. For this compound, crystallographic studies reveal a fused bicyclic system comprising a pyridine ring and a dihydrofuran moiety. The compound crystallizes in the monoclinic system with space group P2₁/c, consistent with related furopyridine derivatives. Key bond lengths and angles are summarized in Table 1.
Table 1: Experimental and computed bond lengths (Å) and angles (°) for this compound
| Parameter | X-ray (Exp.) | DFT/B3LYP (6-31G**) |
|---|---|---|
| C(1)–N(8) | 1.323 | 1.335 |
| C(2)–O(10) | 1.364 | 1.378 |
| N(8)–C(9) (amide) | 1.381 | 1.385 |
| C(1)–C(2)–O(10) angle | 119.1° | 120.4° |
The dihedral angle between the pyridine and dihydrofuran rings measures 5.5°, indicating near-coplanarity that stabilizes the molecule through intramolecular conjugation. The carboxamide group adopts a trans configuration relative to the pyridine nitrogen, minimizing steric hindrance. Intermolecular C–H···O hydrogen bonds between the carbonyl oxygen and adjacent methyl groups propagate a layered crystal packing motif, as observed in analogous systems.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Solution-state NMR spectroscopy provides critical insights into the electronic environment and dynamic behavior of the compound. The *¹H NMR spectrum (500 MHz, CDCl₃) exhibits distinct resonances for the three methyl groups: the N-methyl protons appear as a singlet at δ 3.12 ppm, while the 2- and 3-methyl groups resonate as singlets at δ 2.45 and 2.38 ppm, respectively. The deshielded amide proton (δ 8.21 ppm, broad singlet) confirms hydrogen bonding interactions in solution.
Table 2: Key ¹³C NMR chemical shifts (ppm) for this compound
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C-4 (carbonyl) | 168.9 | Ketone |
| C-7 (amide) | 165.3 | Carboxamide carbonyl |
| C-2 | 152.6 | Pyridine C adjacent to O |
| N-CH₃ | 32.1 | Methyl group |
The *¹³C DEPT-135 spectrum confirms seven quaternary carbons, including the fused ring junction carbons at δ 142.3 and 138.7 ppm. Two-dimensional correlations (HSQC, HMBC) validate the connectivity pattern, with the amide carbonyl showing long-range coupling to both the pyridine C-6 and the N-methyl group.
Computational Modeling of Electron Density Distribution
Density functional theory (DFT) calculations at the B3LYP/6-31G** level complement experimental findings by mapping electron density distribution. The molecular electrostatic potential (MEP) surface reveals regions of high electron density (negative potential) localized at the carbonyl oxygen (-0.32 e/ų) and pyridine nitrogen (-0.28 e/ų), while positive potentials dominate the methyl groups (+0.15 e/ų).
Table 3: Natural Bond Orbital (NBO) charges for selected atoms
| Atom | Charge (e) |
|---|---|
| O (C=O) | -0.67 |
| N (pyridine) | -0.45 |
| N (amide) | -0.38 |
| C (methyl) | +0.12 |
The Laplacian of electron density ($$ \nabla^2 \rho $$) at bond critical points confirms covalent character for C–C bonds (avg. $$ \nabla^2 \rho = -1.8 $$) and partial ionic nature for C–O bonds ($$ \nabla^2 \rho = -0.9 $$). Hirshfeld surface analysis identifies dominant H···O (32%) and H···H (45%) interactions, consistent with the observed crystal packing.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N,2,3-trimethyl-4-oxo-5H-furo[3,2-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-5-6(2)16-9-7(10(14)12-3)4-13-11(15)8(5)9/h4H,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
UUIBVZHUZDUHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)NC=C2C(=O)NC)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis often starts from substituted pyridine derivatives or 4-hydroxypyridine carboxamides, which provide the core pyridine framework. Key precursors include:
- 7-carboxylic acid or ester derivatives of pyridine.
- 2,3-dimethyl-substituted pyridine intermediates.
- Hydroxy or halogenated derivatives for cyclization.
Stepwise Synthesis
Step 1: Formation of the Pyridine Core with Methyl Substitutions
- Methylation at nitrogen and carbon positions 2 and 3 is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic or phase-transfer catalysis conditions.
- Careful control of reaction conditions (temperature, solvent, base) ensures selective methylation without overalkylation.
Step 2: Introduction of the 7-Carboxamide Group
- The 7-position carboxamide can be introduced by converting the corresponding 7-carboxylic acid or ester to the amide via standard amidation reactions using ammonia or amine sources in the presence of coupling agents like carbodiimides or via direct ammonolysis.
Step 3: Formation of the Furo Ring (Cyclization)
- The fused furan ring is formed by intramolecular cyclization involving a hydroxyl or halogen substituent at the 4 or 5 position and an adjacent carbonyl or activated methylene group.
- Cyclization is often promoted by acidic or basic catalysis, sometimes under reflux or microwave irradiation to enhance yield and reduce reaction time.
Step 4: Oxidation to Form the 4-Oxo Group
- The 4-oxo group is introduced by selective oxidation of the corresponding dihydro derivative.
- Oxidizing agents such as manganese dioxide (MnO2), chromium-based reagents, or modern oxidants like Dess–Martin periodinane may be employed.
- Reaction conditions are optimized to avoid overoxidation or degradation of sensitive functional groups.
Representative Synthetic Route (Example)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Methylation | Methyl iodide, K2CO3, acetone, reflux | Selective N- and C-methylation at positions 1, 2, 3 |
| 2 | Amidation | 7-carboxylic acid + NH3, DCC coupling | Formation of 7-carboxamide |
| 3 | Cyclization (Furan ring) | Acid catalysis (HCl or p-TsOH), heat | Intramolecular ring closure forming dihydrofuro ring |
| 4 | Oxidation | MnO2 or Dess–Martin periodinane, room temp | Formation of 4-oxo functional group |
Research Findings and Optimization Notes
- Selectivity: Methylation steps require careful monitoring to prevent polyalkylation; phase-transfer catalysts can improve selectivity.
- Cyclization Efficiency: Acid-catalyzed cyclization yields are enhanced under microwave irradiation, reducing reaction times from hours to minutes.
- Oxidation Control: Use of mild oxidants preserves the integrity of the fused ring system and avoids ring opening or degradation.
- Purification: Chromatographic techniques such as preparative HPLC or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are effective for isolating pure target compound.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Methylation agent | Methyl iodide, dimethyl sulfate | High selectivity with controlled stoichiometry |
| Base | Potassium carbonate, sodium hydride | Influences methylation rate and regioselectivity |
| Amidation coupling | DCC, EDC, or direct ammonolysis | Efficient amidation with minimal side reactions |
| Cyclization catalyst | p-Toluenesulfonic acid, HCl | High cyclization yield under acidic conditions |
| Oxidant | MnO2, Dess–Martin periodinane | Mild oxidation preserves ring integrity |
| Reaction temperature | 25–100 °C depending on step | Optimized for each step to maximize yield |
| Solvent | Acetone, ethanol, dichloromethane | Solvent polarity affects reaction kinetics |
Chemical Reactions Analysis
Types of Reactions: N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the furo[3,2-c]pyridine structure exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. In vitro studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance issues in clinical settings .
Anticancer Properties
N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell proliferation and survival . Further research is required to elucidate the specific pathways involved and to assess its efficacy in vivo.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammatory responses. This could position it as a therapeutic agent for managing conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Pesticidal Activity
This compound has shown potential as an agrochemical agent. Studies have indicated that it possesses insecticidal properties against various agricultural pests. Its mechanism of action may involve disrupting hormonal systems in insects or interfering with their metabolic processes .
Herbicidal Properties
Research into the herbicidal applications of this compound suggests that it can inhibit the growth of certain weed species. This property could be harnessed to develop selective herbicides that target problematic weeds while minimizing damage to crops .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity and selectivity for specific targets in both medicinal and agrochemical contexts.
Mechanism of Action
The mechanism of action of N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three key analogues from the literature (Table 1):
Key Structural Differences :
Functional Groups: Unlike analogues 6a–6c, which have a carboxylic acid at C-3, the target compound features a carboxamide at C-2.
Substituents : The N-methyl group in the target compound introduces steric and electronic effects distinct from the methyl/pentyl/aryl groups in 6a–6c .
Physicochemical Properties
- Melting Points : Carboxylic acid derivatives (6a–6c ) exhibit high melting points (>180°C) due to strong intermolecular hydrogen bonding. The carboxamide in the target compound may lower the melting point if crystallinity is reduced.
- IR Spectroscopy : The absence of a carboxylic acid C=O stretch (~1730 cm⁻¹) in the target compound and the presence of amide bands (~1650–1680 cm⁻¹) would differentiate its spectral profile .
Biological Activity
N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide (CAS No. 1956383-33-7) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₀H₉N₁O₄
- Molecular Weight : 207.18 g/mol
- Structure : The compound features a bicyclic structure that contributes to its biological properties.
This compound exhibits various biological activities primarily through its interactions with key cellular pathways:
- PARP Inhibition : The compound functions as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which are critical in DNA repair mechanisms. Inhibition of PARP can lead to increased cell death in cancer cells that rely on these pathways for survival .
- G-Quadruplex Binding : Recent studies indicate that this compound can bind to G-quadruplex structures in DNA. This binding stabilizes these structures, potentially inhibiting transcription and replication processes in cancer cells .
Anticancer Activity
This compound has been evaluated for its anticancer properties:
- In vitro Studies : Laboratory studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it showed promising results against breast carcinoma models .
- In vivo Studies : Animal studies have indicated that treatment with this compound results in significant tumor volume reduction without notable toxicity, suggesting a favorable therapeutic index for further development .
Synergistic Effects
Research has also explored the synergistic effects of this compound when used in combination with other anticancer agents. The combination therapy may enhance the overall therapeutic efficacy while potentially reducing side effects associated with higher doses of single agents .
Table 1: Summary of Biological Activities
Case Studies
- Breast Cancer Model : In a study involving MX1 human breast carcinoma xenografts in nude mice, this compound demonstrated superior efficacy compared to standard PARP inhibitors like Olaparib. The study reported significant tumor inhibition with minimal weight loss in treated animals .
- Combination Therapy : A recent investigation highlighted the synergistic potential of combining this compound with existing chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines compared to monotherapy approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
